Cas no 223671-15-6 (7-bromo-1,2-dihydroisoquinolin-1-one)

7-bromo-1,2-dihydroisoquinolin-1-one is a versatile organic compound known for its potential use in the synthesis of isoquinolines and related derivatives. It exhibits excellent solubility in various organic solvents and undergoes substitution reactions smoothly. The compound is highly selective, providing a reliable foundation for constructing complex organic molecules with tailored properties.
7-bromo-1,2-dihydroisoquinolin-1-one structure
223671-15-6 structure
商品名:7-bromo-1,2-dihydroisoquinolin-1-one
CAS番号:223671-15-6
MF:C9H6BrNO
メガワット:224.0540
MDL:MFCD02093963
CID:92493
PubChem ID:11276133

7-bromo-1,2-dihydroisoquinolin-1-one 化学的及び物理的性質

名前と識別子

    • 7-Bromoisoquinolin-1-ol
    • 7-Bromoisocarbostyril
    • 7-Bromo-1-hydroxyisoquinoline
    • 7-bromo-1(2H)-Isoquinolinone
    • 7-bromo-2H-isoquinolin-1-one
    • 7-bromoisoquinolin-1(2H)-one
    • 7-bromo-1-hydroxyisoqinoline
    • 7-bromoisoquinolin-1-one
    • 7-bromoisoquinolinone
    • 7-Bromo-1(2H)-isoquinolone
    • 7-BROMO-1,2-DIHYDROISOQUINOLIN-1-ONE
    • 1(2H)-ISOQUINOLINONE, 7-BROMO-
    • 7-bromoisoquinolone
    • 7-Bromo-1-isoquinolinol
    • 7-Bromoisoquinoline-1-ol
    • 7-bromo-1-(2H)-isoquinolone
    • 7-bromo-2H-isoquinoline-1-one
    • 7-bromoisoquinolin-1 (2H)-one
    • 1(2H)-Isoquinolin
    • 7-bromo-1,2-dihydroisoquinolin-1-one
    • MDL: MFCD02093963
    • インチ: 1S/C9H6BrNO/c10-7-2-1-6-3-4-11-9(12)8(6)5-7/h1-5H,(H,11,12)
    • InChIKey: DSOKREQUHLPVFR-UHFFFAOYSA-N
    • ほほえんだ: BrC1C([H])=C([H])C2C([H])=C([H])N([H])C(C=2C=1[H])=O
    • BRN: 8405244

計算された属性

  • せいみつぶんしりょう: 222.96300
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 227
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 2
  • トポロジー分子極性表面積: 29.1
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 2

じっけんとくせい

  • 色と性状: Pale-yellow to Yellow-brown Solid
  • 密度みつど: 1.620±0.06 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 247-252 °C
  • ふってん: 427.5℃ at 760 mmHg
  • ようかいど: ほとんど溶けない(0.083 g/l)(25ºC)、
  • すいようせい: Slightly soluble in water.
  • PSA: 32.86000
  • LogP: 2.29060
  • ようかいせい: 未確定

7-bromo-1,2-dihydroisoquinolin-1-one セキュリティ情報

  • 記号: GHS05 GHS07
  • シグナルワード:Danger
  • 危害声明: H302-H315-H318-H335
  • 警告文: P261-P280-P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 22-37/38-41
  • セキュリティの説明: S26-S36
  • 危険物標識: Xn
  • ちょぞうじょうけん:Room temperature
  • セキュリティ用語:S26;S36
  • リスク用語:R36/37/38

7-bromo-1,2-dihydroisoquinolin-1-one 税関データ

  • 税関コード:2933499090
  • 税関データ:

    中国税関番号:

    2933499090

    概要:

    2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

7-bromo-1,2-dihydroisoquinolin-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B58820-250mg
7-Bromoisoquinolin-1-ol
223671-15-6 96%
250mg
¥115.0 2022-10-09
Chemenu
CM111106-5g
7-bromoisoquinolin-1-ol
223671-15-6 96%
5g
$102 2024-07-28
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R027464-1g
7-Bromo-1-hydroxyisoquinoline,98%
223671-15-6 98%
1g
¥141 2024-05-24
eNovation Chemicals LLC
Y1127298-5g
7-Bromo-2H-isoquinolin-1-one
223671-15-6 95%
5g
$220 2024-07-28
Enamine
EN300-180363-10.0g
7-bromoisoquinolin-1-ol
223671-15-6 95%
10.0g
$298.0 2023-02-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1026324-500mg
7-Bromoisoquinolin-1-ol
223671-15-6 98%
500mg
¥199 2023-04-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBS09261-100G
7-bromo-1,2-dihydroisoquinolin-1-one
223671-15-6 97%
100g
¥ 8,118.00 2023-03-17
Enamine
EN300-177703-0.05g
7-bromoisoquinolin-1-ol
223671-15-6 95%
0.05g
$19.0 2023-09-20
Enamine
EN300-177703-0.1g
7-bromoisoquinolin-1-ol
223671-15-6 95%
0.1g
$19.0 2023-09-20
Enamine
EN300-180363-5.0g
7-bromoisoquinolin-1-ol
223671-15-6 95%
5.0g
$160.0 2023-02-16

7-bromo-1,2-dihydroisoquinolin-1-one 合成方法

7-bromo-1,2-dihydroisoquinolin-1-one 関連文献

7-bromo-1,2-dihydroisoquinolin-1-oneに関する追加情報

Professional Introduction to 7-bromo-1,2-dihydroisoquinolin-1-one (CAS No. 223671-15-6)

7-bromo-1,2-dihydroisoquinolin-1-one is a highly significant compound in the field of pharmaceutical chemistry and medicinal biology, characterized by its unique structural framework and versatile biological activities. This heterocyclic molecule, belonging to the isoquinoline class, has garnered considerable attention due to its potential applications in drug discovery and therapeutic development. The presence of a bromine substituent at the 7-position enhances its reactivity, making it a valuable intermediate in synthetic chemistry and a promising candidate for further functionalization.

The CAS No. 223671-15-6 identifier unequivocally distinguishes this compound within the chemical literature and regulatory databases, ensuring precise referencing in scientific communications and industrial applications. The molecular structure of 7-bromo-1,2-dihydroisoquinolin-1-one consists of a fused benzene and pyridine ring system, with a carbonyl group at the 1-position and a bromine atom at the 7-position. This configuration imparts distinct electronic and steric properties, influencing its interactions with biological targets.

Recent advancements in computational chemistry and molecular modeling have highlighted the binding affinity of 7-bromo-1,2-dihydroisoquinolin-1-one towards various protein targets, including enzymes and receptors implicated in critical biological pathways. Studies suggest that this compound exhibits inhibitory effects on kinases and other signaling molecules, making it a compelling scaffold for developing small-molecule inhibitors. The bromine substituent further facilitates modifications through cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the introduction of diverse functional groups for tailored pharmacological profiles.

In the realm of medicinal chemistry, derivatives of 7-bromo-1,2-dihydroisoquinolin-1-one have been explored for their potential in treating neurological disorders, cancer, and inflammatory conditions. The isoquinoline core is known for its role in modulating neurotransmitter systems, while the bromine moiety enhances metabolic stability and bioavailability. Preclinical studies have demonstrated promising results in vitro and in vivo, indicating that this compound may serve as a lead structure for novel therapeutics.

The synthesis of 7-bromo-1,2-dihydroisoquinolin-1-one involves multi-step organic transformations, typically starting from readily available precursors such as benzaldehyde derivatives or tryptophan analogs. Key synthetic strategies include cyclization reactions to form the isoquinoline ring system followed by bromination at the 7-position. Optimizing reaction conditions to maximize yield and purity is crucial for industrial-scale production. Advances in green chemistry have also influenced synthetic methodologies, promoting solvent-free reactions and catalytic processes to minimize environmental impact.

The pharmacokinetic properties of 7-bromo-1,2-dihydroisoquinolin-1-one are under active investigation to evaluate its absorption, distribution, metabolism, excretion (ADME) profile. Initial pharmacokinetic studies suggest favorable properties such as moderate solubility in water and lipids, which are essential for drug formulation. Additionally, the compound demonstrates reasonable stability under physiological conditions, enhancing its suitability for therapeutic applications.

Regulatory considerations play a pivotal role in the development and commercialization of 7-bromo-1,2-dihydroisoquinolin-1-one as a pharmaceutical entity. Compliance with Good Manufacturing Practices (GMP) ensures consistent quality control throughout production processes. Furthermore, preclinical safety assessments are conducted to evaluate potential toxicities before human trials commence. These stringent measures are critical to ensuring patient safety while advancing towards clinical translation.

The future prospects of 7-bromo-1,2-dihydroisoquinolin-1-one are bright within the context of drug discovery innovation. Ongoing research aims to expand its utility by exploring novel synthetic routes and discovering new biological activities through structure-activity relationship (SAR) studies. Collaborative efforts between academic institutions and pharmaceutical companies are fostering interdisciplinary approaches to harness the full potential of this compound.

In conclusion,7-bromo-1,2-dihydroisoquinolin-1-one (CAS No. 223671-15-6) represents a structurally intriguing and biologically active molecule with significant promise in pharmaceutical research. Its unique chemical properties make it an attractive candidate for further development into therapeutic agents targeting diverse diseases. As scientific understanding evolves,this compound continues to be a focal point in medicinal chemistry,driving innovation across multiple disciplines.

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